(3-Methoxyisoquinolin-6-yl)boronic acid

Descripción general

Descripción

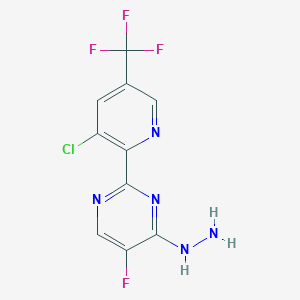

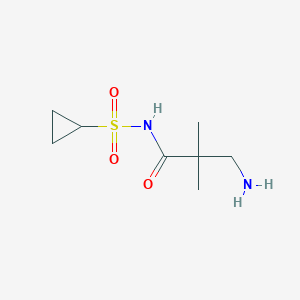

“(3-Methoxyisoquinolin-6-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Large libraries of boronic acid derivatives have been synthesized based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis

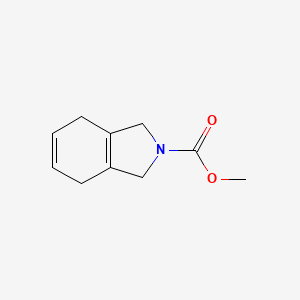

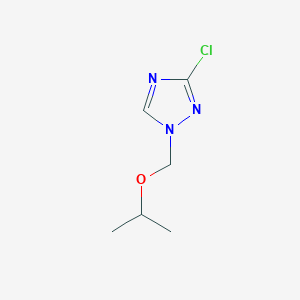

The molecular structure of “(3-Methoxyisoquinolin-6-yl)boronic acid” consists of a boronic acid group attached to the 6-position of a 3-methoxyisoquinoline ring . The boronic acid group is a very important functional group in synthetic chemistry .Chemical Reactions Analysis

Boronic acids, including “(3-Methoxyisoquinolin-6-yl)boronic acid”, have been shown to be effective in various chemical reactions. They have been used in Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Aplicaciones Científicas De Investigación

Neuroprotective and Antidepressant Effects

Neuroprotective Activity : Some derivatives of (3-Methoxyisoquinolin-6-yl)boronic acid, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their neuroprotective effects. 1MeTIQ, an endogenous compound found in the brain, exhibits neuroprotective activity and has been suggested to play a crucial physiological role as an endogenous regulator of dopaminergic activity. It has been studied for its potential to prevent morphine addiction and abate the expression of cocaine self-administration by modulating neurotransmitter levels (Pietraszek et al., 2009; Wąsik et al., 2010) (Pietraszek et al., 2009) (Wąsik et al., 2010).

Antidepressant-like Effects : The antidepressant-like effect of specific tetrahydroisoquinoline derivatives has been demonstrated in mouse models, with involvement of the L-arginine–nitric oxide–cyclic guanosine monophosphate pathway suggested. This indicates potential application in treating treatment-resistant depression (Dhir & Kulkarni, 2011) (Dhir & Kulkarni, 2011).

Antimicrobial and Antimalarial Potential

Phototoxicity Reduction : Modification of fluoroquinoline antibiotics by adding a methoxy group at specific positions has been shown to reduce phototoxicity, enhancing the therapeutic index of these antimicrobial agents (Marutani et al., 1993) (Marutani et al., 1993).

Antimalarial Activity : Quinoline esters, closely related to (3-Methoxyisoquinolin-6-yl)boronic acid, have demonstrated anti-relapse activity against Plasmodium cynomolgi B infections in rhesus monkeys, suggesting potential as antimalarial drugs (Puri & Dutta, 1990) (Puri & Dutta, 1990).

Cardiovascular Applications

- Bradycardic Agents : Certain (3-Methoxyisoquinolin-6-yl)boronic acid derivatives have been synthesized and evaluated for their specific bradycardic effects in animal models, showing potential for cardiovascular applications (Kakefuda et al., 2003) (Kakefuda et al., 2003).

Mecanismo De Acción

The mechanism of action of boronic acids is primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . They are increasingly being seen in approved drugs .

Direcciones Futuras

Boronic acids, including “(3-Methoxyisoquinolin-6-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is a relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(3-methoxyisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGRXQMUAIGUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyisoquinolin-6-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)